1-(1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)ethanone
Description
Properties
IUPAC Name |
1-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S/c1-13-11-16(14(2)22(13)9-10-24-3)17(23)12-26-19-21-20-18(25-19)15-7-5-4-6-8-15/h4-8,11H,9-10,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGVZJAMQEDQAIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1CCOC)C)C(=O)CSC2=NN=C(O2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares the target compound with analogs from the evidence, focusing on structural features, physicochemical properties, and synthesis pathways.
Key Research Findings and Trends
Substituent Effects on Solubility and Bioavailability
- Methoxyethyl vs. Furylmethyl/Thiophenmethyl : The 2-methoxyethyl group in the target compound likely enhances aqueous solubility compared to bulkier hydrophobic substituents (e.g., furylmethyl in or thiophenmethyl in ). Methoxy groups improve polarity without steric hindrance, aiding membrane permeability.
- Oxadiazole vs. Tetrazole/Thiadiazole : The 5-phenyl-1,3,4-oxadiazole in the target compound offers superior metabolic stability compared to tetrazole (prone to ring-opening ) or thiadiazole (lower electron-withdrawing capacity ).
Q & A
Q. What are the common synthetic routes for preparing this compound, and what are the critical reaction conditions?
The synthesis typically involves multi-step organic reactions:
- Step 1 : Formation of the pyrrole core via cyclization of a substituted diketone with a primary amine under acidic conditions .
- Step 2 : Introduction of the 1,3,4-oxadiazole ring via cyclization of a hydrazide intermediate with a carboxylic acid derivative (e.g., using phosphorus oxychloride as a catalyst) .
- Step 3 : Thioether linkage formation between the pyrrole and oxadiazole moieties using a nucleophilic substitution reaction (e.g., with NaH in DMF at 60–80°C) .
Q. Critical Conditions :
| Parameter | Optimal Range |
|---|---|
| Temperature | 60–80°C (thioether coupling) |
| Solvent | DMF or THF |
| Catalyst | NaH or K2CO3 |
| Reaction Time | 6–12 hours |
Key Challenges : Competing side reactions during cyclization (e.g., over-oxidation of the thioether group) require strict inert atmosphere control .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Methodological Approach :
- NMR Spectroscopy :
- <sup>1</sup>H NMR : Look for characteristic peaks:
- Pyrrole protons: δ 6.2–6.8 ppm (multiplet) .
- Oxadiazole protons: δ 8.1–8.5 ppm (singlet for phenyl group) .
- <sup>13</sup>C NMR : Confirm carbonyl (C=O) at ~190 ppm and thioether (C-S) at ~120 ppm .
- Mass Spectrometry (HRMS) : Exact mass matching the molecular formula (C20H22N3O3S) with <1 ppm error .
- HPLC Purity Analysis : Use a C18 column with methanol/water (70:30) mobile phase; retention time ~12–14 minutes .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., unexpected <sup>1</sup>H NMR shifts) be resolved?
Case Study : A 2020 study observed anomalous downfield shifts in the pyrrole protons (δ 7.1 ppm instead of δ 6.5 ppm) due to π-stacking interactions between the oxadiazole and pyrrole rings . Resolution Strategies :
- Variable Temperature NMR : Monitor shifts at 25°C vs. 60°C to identify dynamic interactions .
- X-ray Crystallography : Resolve ambiguity by determining crystal packing effects (e.g., intermolecular hydrogen bonding) .
- DFT Calculations : Compare experimental shifts with computed chemical shifts (e.g., using Gaussian 16 with B3LYP/6-31G** basis set) .
Q. What strategies optimize the yield of the oxadiazole ring formation?
Experimental Findings :
Recommendation : Use POCl3 in a microwave reactor with controlled power (300W) to minimize side products .
Q. How do structural modifications (e.g., substituents on the oxadiazole ring) affect bioactivity?
Structure-Activity Relationship (SAR) Insights :
| Modification | Biological Impact (IC50) | Source |
|---|---|---|
| Phenyl vs. Pyridyl | Pyridyl substitution increases anti-inflammatory activity (IC50: 12 μM → 5 μM) . | |
| Methoxyethyl vs. Methyl | Methoxyethyl enhances solubility but reduces binding affinity to COX-2 (Kd: 0.8 nM → 3.2 nM) . |
Methodological Note : Use molecular docking (e.g., AutoDock Vina) to predict binding modes with target proteins like COX-2 .
Q. How can researchers address discrepancies in reported biological activity data?
Case Example : A 2021 study reported antitumor activity (IC50 = 10 μM), while a 2023 study found no activity at 50 μM. Root Cause Analysis :
Q. Best Practices :
- Validate compound purity via HPLC (>98%) before bioassays.
- Use standardized protocols (e.g., NIH/NCATS guidelines) for cytotoxicity screening .
Q. What computational tools are recommended for studying its reactivity?
Tools and Workflows :
- Reactivity Prediction : Use the Mayr Patameters database to estimate electrophilicity (E) and nucleophilicity (N) .
- Mechanistic Studies : Perform DFT calculations (e.g., in Gaussian 16) to map transition states during thioether formation .
- Solvent Effects : Simulate solvation dynamics with COSMO-RS in ORCA .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
